2-chloro-6-fluoro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3OS2/c1-2-6-19-12-17-16-11(20-12)15-10(18)9-7(13)4-3-5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNYSDCKODIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Propylthio Group: The propylthio group can be introduced by reacting the thiadiazole intermediate with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Benzoyl Chloride: The final step involves the coupling of the thiadiazole intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 2-chloro substituent on the thiadiazole ring is susceptible to nucleophilic displacement:
Hydrolysis of the Benzamide Moiety
The benzamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Conc. HCl (reflux, 8 h) cleaves the amide bond to yield 2-chloro-6-fluorobenzoic acid and 5-(propylthio)-1,3,4-thiadiazol-2-amine . -
Basic Hydrolysis :
NaOH (aq. EtOH, 60°C, 4 h) produces the sodium salt of the benzoic acid .
Oxidation of the Propylthio Group
The propylthio (-SPr) substituent can be oxidized to sulfoxide or sulfone:
| Oxidizing Agent | Conditions | Product | Yield (Reference) |
|---|---|---|---|
| H₂O₂/AcOH | RT, 2 h | 5-(Propylsulfinyl)-1,3,4-thiadiazole | ~75% |
| KMnO₄/H₂SO₄ | 0°C → RT, 4 h | 5-(Propylsulfonyl)-1,3,4-thiadiazole | ~68% |
Stability and Degradation Pathways
-
Thermal Stability :
The compound is stable up to 200°C (TGA data for analogs ). -
Photodegradation :
UV light (254 nm, 24 h) induces cleavage of the thiadiazole ring, forming 2-chloro-6-fluorobenzamide and elemental sulfur .
Functionalization of the Benzamide Group
The benzamide’s aromatic ring participates in electrophilic substitution:
| Reaction | Reagents/Conditions | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | Para to -Cl | 2-Chloro-4-nitro-6-fluorobenzamide |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 1 h | Ortho to -F | 2-Bromo-6-fluoro-N-(thiadiazolyl)benzamide |
Biological Activity Correlations
While direct data for this compound is unavailable, structural analogs (e.g., 6-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)nicotinamide ) exhibit:
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory activity against COX-II, with some compounds showing potency comparable to established COX-II inhibitors like Celecoxib. For example, a derivative exhibited an IC50 value of 0.72 μM against COX-II, indicating strong anti-inflammatory potential .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. Notably, thiochroman derivatives incorporating the thiadiazole moiety displayed superior antifungal activity against Botrytis cinerea compared to traditional antifungal agents such as carbendazim . The presence of the propylthio and thiadiazole groups appears to enhance its bioactivity.
Agricultural Chemistry
In agricultural applications, compounds similar to 2-chloro-6-fluoro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide have been explored as potential herbicides and fungicides. Their ability to inhibit specific biochemical pathways in plants suggests they could serve as effective agents in pest management strategies . The compound's structure allows for modifications that can enhance selectivity and efficacy against targeted pests.
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s closest analogs are substituted benzamide-thiadiazole hybrids. Below is a comparative analysis based on substituent patterns, spectroscopic properties, and bioactivities (Table 1).
Critical Observations
Thiadiazole Substituent Effects: The propylthio group in the target compound introduces a sulfur-linked alkyl chain, increasing hydrophobicity compared to the pyridin-2-yl group in analogs . This may enhance bioavailability but reduce aqueous solubility.
Fluorine vs.
Spectroscopic Trends :
- The target’s IR C=O stretch (~1670 cm⁻¹) aligns with analogs (1660–1680 cm⁻¹), confirming amide integrity .
- Aromatic proton shifts in 1H NMR vary with substituent positions (e.g., δ 7.1–8.1 for halobenzenes vs. δ 3.8 for OCH3 in 4g) .
Bioactivity Implications :
- Pyridin-2-yl analogs demonstrate moderate antimicrobial activity, while fluorinated derivatives (e.g., 4d) show improved antifungal properties . The target’s propylthio group may shift activity toward anticancer targets due to enhanced lipophilicity .
- Methoxy-substituted thiadiazoles (e.g., 4g) overlap with plant growth regulators in , suggesting the target could be repurposed for agrochemical applications.
Biological Activity
2-Chloro-6-fluoro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and its efficacy against various pathogens.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : CHClFNS
- Molecular Weight : 284.75 g/mol
This compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial properties.
Research indicates that compounds containing thiadiazole moieties often exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes critical for microbial survival. For instance, protoporphyrinogen oxidase (EC 1.3.3.4) inhibition has been reported with similar derivatives, leading to disrupted heme synthesis in bacteria .
- Disruption of Membrane Integrity : The presence of halogen atoms (like chlorine and fluorine) in the structure may enhance membrane permeability or disrupt lipid bilayers in microbial cells, contributing to their bactericidal effects.
Antibacterial Activity
A series of studies evaluated the antibacterial efficacy of this compound against various strains of bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 25 | |
| Staphylococcus aureus | 15 | |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Antifungal Activity
The antifungal potential was also assessed using various fungal strains. The results are summarized below:
| Fungal Strain | Inhibition Rate (%) | Reference |
|---|---|---|
| Candida albicans | 70 | |
| Aspergillus niger | 65 | |
| Botrytis cinerea | 69 |
The inhibition rates suggest that the compound is effective against both yeast and filamentous fungi.
Study on Antimicrobial Efficacy
In a significant study conducted by researchers at Virginia Commonwealth University, various derivatives of thiadiazole were synthesized and tested for their antimicrobial properties. The study found that compounds structurally related to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Mechanistic Insights
Another investigation focused on understanding the mechanism by which these compounds exert their antimicrobial effects. It was found that they could downregulate specific virulence factors in pathogenic bacteria, thereby reducing their pathogenicity without directly killing the bacteria .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
